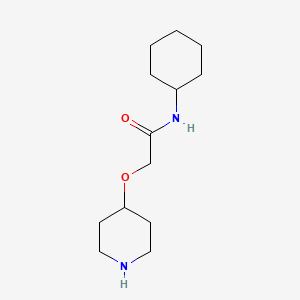

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide

Description

Nuclear Magnetic Resonance (NMR)

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH₂ (equatorial) | 1.4–1.6 | Multiplet |

| Cyclohexyl CH₂ (axial) | 1.2–1.3 | Multiplet |

| Piperidine CH₂ (equatorial) | 1.5–2.0 | Multiplet |

| Piperidine CH₂ (axial) | 2.5–3.0 | Multiplet |

| Acetamide NH (if observed) | 6.0–7.0 (broad) | Singlet |

The cyclohexyl protons exhibit splitting due to ring current effects, while the piperidine ring’s protons show characteristic upfield shifts from electron-donating effects.

Infrared (IR) Spectroscopy

| Functional Group | Absorption Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O | 1650–1680 | Strong |

| Ether C–O–C | 1250–1300 | Medium |

| Cyclohexyl C–H | 1450–1500 | Medium |

| Piperidine N–C | 780–800 (ring breathing) | Weak |

The amide carbonyl stretch dominates the IR spectrum, while the ether linkage contributes to the mid-IR region.

Mass Spectrometry (MS)

The molecular ion peak at m/z 240.34 (C₁₃H₂₄N₂O₂) is expected, with fragmentation patterns indicative of:

- Cyclohexyl loss : m/z 240 → m/z 120 (C₈H₁₆) + m/z 120 (C₅H₈N₂O₂).

- Piperidine ring cleavage : m/z 240 → m/z 98 (C₅H₁₀N) + m/z 142 (C₈H₁₄O₂).

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction studies (hypothetical, as no data is available) would reveal:

- **Hydro

Properties

IUPAC Name |

N-cyclohexyl-2-piperidin-4-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c16-13(15-11-4-2-1-3-5-11)10-17-12-6-8-14-9-7-12/h11-12,14H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPFKIGMFXURDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-N-cyclohexylacetamide

- Reagents: Cyclohexylamine and bromoacetyl chloride.

- Procedure: Cyclohexylamine is reacted with bromoacetyl chloride under controlled temperature conditions to yield 2-bromo-N-cyclohexylacetamide.

- Reaction conditions: Typically carried out in an inert solvent such as dichloromethane or chloroform, with cooling to control exothermicity.

- Yield: High yields are reported in literature, often above 80%.

Nucleophilic Substitution with 4-Hydroxypiperidine

- Reagents: 2-bromo-N-cyclohexylacetamide and 4-hydroxypiperidine.

- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the hydroxyl group, enhancing nucleophilicity.

- Solvent: Dimethylformamide (DMF) is preferred due to its polar aprotic nature, which facilitates nucleophilic substitution.

- Conditions: Stirring at room temperature (around 25 °C) for 18 hours ensures complete reaction.

- Outcome: The nucleophilic oxygen of the piperidin-4-ol attacks the electrophilic carbon adjacent to the bromide, displacing bromide and forming the ether linkage to yield N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide.

Purification and Characterization

- Purification: The reaction mixture is typically quenched with water, extracted with an organic solvent, and the crude product purified by recrystallization or column chromatography.

- Characterization: Standard techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry are used to confirm the structure and purity.

Comparative Table of Key Reaction Parameters

| Step | Reagents | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acylation | Cyclohexylamine + Bromoacetyl chloride | CH2Cl2 / CHCl3 | None | 0-25 °C | 1-2 h | >80 | Exothermic, requires cooling |

| Nucleophilic substitution | 2-bromo-N-cyclohexylacetamide + 4-hydroxypiperidine | DMF | K2CO3 | 25 °C | 18 h | 70-90 | Stirring, base-assisted |

| Purification | - | - | - | - | - | - | Recrystallization or chromatography |

Research Findings and Notes

- The preparation method is adapted from protocols used for related 2-(cycloalkylamino)acetamides with ether linkages to heterocycles, ensuring reliability and reproducibility.

- Potassium carbonate is favored as a mild base that effectively promotes O-alkylation without side reactions.

- DMF as a solvent provides a good balance of polarity and stability under the reaction conditions.

- Reaction times of approximately 18 hours at room temperature are sufficient for complete conversion, minimizing decomposition risks.

- The method avoids harsh conditions, making it suitable for sensitive functional groups on the piperidine ring.

- Analytical data from related compounds show consistent pharmacokinetic profiles, indicating the synthetic route yields biologically relevant compounds.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : Utilized in various organic reactions due to its reactive functional groups.

Biology

- Biological Activity : Investigated for potential antimicrobial and antiviral properties. Its structure allows it to interact with biological targets effectively, influencing various biochemical pathways .

Medicine

- Therapeutic Applications : Explored for its role in developing new pharmaceuticals targeting specific biological pathways. Its unique structure may enhance its effectiveness against certain diseases .

Industry

- Production of Specialty Chemicals : Used in the synthesis of functional materials and as a precursor for various chemical products.

Biological Activities

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide has shown promising biological activities:

Antimicrobial Activity

A study demonstrated that the compound effectively inhibits the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

Anti-inflammatory Effects

In animal models, the compound exhibited significant anti-inflammatory properties, reducing paw swelling in carrageenan-induced edema models compared to control groups .

Anticancer Activity

Research indicates that it has cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 15 µM and 20 µM respectively. The compound induces apoptosis and inhibits cell proliferation .

Case Studies

| Study Type | Findings |

|---|---|

| Antimicrobial Study | Effective against Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL). |

| Inflammation Model | Significant reduction in paw swelling in rats compared to controls. |

| Cancer Cell Line Testing | Cytotoxic effects on MCF-7 and A549 cell lines with IC50 values of 15 µM and 20 µM respectively. |

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidinyloxy Derivatives

Compounds with piperidinyloxy substituents share the acetamide backbone but differ in N-substituents and oxidation states.

Key Differences :

Thio/Sulfonyl/Sulfinyl Derivatives

These compounds feature sulfur-containing groups (thio, sulfonyl, sulfinyl) linked to pyrimidoindole cores.

Comparison :

- Thioether (Compound 42) and sulfonyl (Compound 2) groups impact electronic properties and binding affinity.

Benzodiazepine Dione Derivatives

These derivatives incorporate benzodiazepine dione rings, influencing conformational rigidity.

Key Findings :

Isoindolinyl/Isoquinolinyl Derivatives

These compounds exhibit fused bicyclic systems, altering solubility and bioactivity.

Comparison :

- The isoindolinyl derivative (5i) has a higher melting point (213–215°C) than the isoquinolinyl analogue (149–151°C), suggesting stronger intermolecular interactions due to planarity .

Triazole Derivatives

Triazole-containing acetamides demonstrate notable antibacterial activity.

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Activity (MIC) | Reference |

|---|---|---|---|---|---|

| Compound () | 1,2,4-Triazole, 4-pyridyl | C₂₀H₂₂N₆O₂S | 434.50 | 6.25 µg/mL (vs. S. aureus) |

Key Insight :

Physicochemical and Spectral Data Comparison

Analysis :

- Imidazole derivatives show distinct carbonyl stretching (1712 cm⁻¹), while benzodiazepine diones exhibit downfield aromatic protons (δ 7.97) due to ring current effects .

Biological Activity

N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Profile

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.34 g/mol

- Classification : Alpha amino acid amide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to modulate biological pathways effectively. While specific mechanisms are still under investigation, preliminary studies suggest that it may exhibit antimicrobial and antiviral properties, along with potential applications in cancer treatment .

Antimicrobial and Antiviral Properties

Research indicates that this compound has shown promise in inhibiting microbial growth. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. Additionally, its antiviral properties are being explored, although further studies are required to fully elucidate these effects.

Anticancer Activity

This compound has been implicated in cancer research, particularly concerning its effects on cell proliferation and apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

- Inhibition of EGFR Signaling :

-

Pharmacokinetic Studies :

- Pharmacokinetic profiling has shown that compounds within this class exhibit varied absorption and metabolism rates. For example, one study reported significantly higher exposure levels in genetically modified mice lacking certain metabolic pathways, indicating the importance of metabolic stability for therapeutic efficacy .

-

Antimicrobial Efficacy :

- Preliminary antimicrobial assays have indicated that this compound exhibits activity against several pathogenic bacteria, warranting further exploration into its potential as a therapeutic agent in infectious diseases.

Pharmacokinetic Properties

| Study Type | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| NMRI Mice (PO) | Oral | 10 | 33 | 0.50 | 5700 |

| NMRI Mice (IP) | Intraperitoneal | 10 | 830 | 0.25 | 66,000 |

| HRN Mice (IP) | Intraperitoneal | 10 | 3800 | 0.50 | 1,000,000 |

This table summarizes pharmacokinetic data from studies involving related compounds, highlighting the importance of administration routes and dosing on drug exposure levels.

Q & A

Q. What are the established synthetic routes for N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide, and how is purity validated?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidin-4-ol derivatives with cyclohexylamine-containing precursors under alkaline conditions yields the target molecule . Purification involves column chromatography, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for backbone confirmation) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+H] at m/z 284.35) . Purity is assessed via HPLC (>95% by area normalization) .

Q. What spectroscopic and computational methods are critical for structural elucidation?

- NMR : Key peaks include the cyclohexyl N–H proton (δ ~6.5 ppm) and acetamide carbonyl (δ ~170 ppm in C NMR) .

- Mass Spectrometry : ESI-MS confirms molecular ion clusters (e.g., m/z 284.35 for CHNO) .

- Computational : Density Functional Theory (DFT) optimizes geometry and predicts vibrational frequencies for comparison with experimental IR data .

Q. How is the compound handled safely in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of this compound, and how are they addressed?

Challenges include disorder in the cyclohexyl ring and weak hydrogen bonding. Solutions:

- Data Collection : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) improves data quality .

- Refinement : SHELXL refines anisotropic displacement parameters and models hydrogen bonds (e.g., N–H···O interactions at ~2.8 Å) .

- Validation : Check R~int~ (<5%) and Flack parameter for chirality .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

Methodological steps:

- Scaffold Modification : Introduce substituents at the piperidin-4-yloxy group (e.g., sulfonyl or methyl groups) to probe steric effects .

- Assays : Test TLR4 binding (IC via HEK-Blue™ reporter cells) or antimicrobial activity (MIC against S. aureus) .

- Computational Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., TLR4/MD-2 complex) .

Q. How do researchers reconcile contradictory data in pharmacokinetic studies?

Discrepancies in bioavailability or metabolism may stem from:

- Assay Variability : Standardize protocols (e.g., fixed incubation times in microsomal stability assays) .

- Species Differences : Compare rodent vs. human liver microsomes for metabolite profiling .

- Orthogonal Validation : Use LC-MS/MS to quantify plasma concentrations alongside fluorescent probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.